6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine
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Overview
Description
6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine is a heterocyclic compound that contains a tetrazole ring fused to a phthalazine ring, with a benzenesulfinyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine typically involves the reaction of a phthalazine derivative with a tetrazole precursor under specific conditions. One common method involves the use of thiosemicarbazide or thiocarbonohydrazide in refluxing pyridine to form the tetrazole ring . The benzenesulfinyl group is then introduced through a sulfoxidation reaction using appropriate reagents.
Industrial Production Methods
This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially or fully reduced tetrazole derivatives.
Substitution: Formation of various substituted phthalazine derivatives.
Scientific Research Applications
6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an antihypertensive and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler compound with a similar core structure but without the tetrazole and benzenesulfinyl groups.
Tetrazole: A five-membered ring containing four nitrogen atoms, often used in medicinal chemistry.
Benzenesulfinyl derivatives: Compounds containing the benzenesulfinyl group, known for their diverse chemical reactivity.
Uniqueness
6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine is unique due to the combination of the tetrazole and phthalazine rings with the benzenesulfinyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
62645-32-3 |
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Molecular Formula |
C14H9N5OS |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
6-(benzenesulfinyl)tetrazolo[5,1-a]phthalazine |
InChI |
InChI=1S/C14H9N5OS/c20-21(10-6-2-1-3-7-10)14-12-9-5-4-8-11(12)13-15-17-18-19(13)16-14/h1-9H |
InChI Key |
MYLDRCKJPTVOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
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